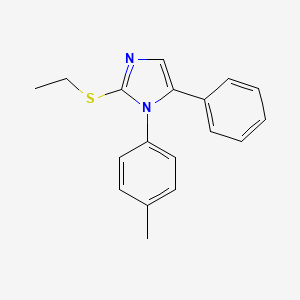

2-(ethylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole

Descripción

2-(Ethylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole is a substituted imidazole derivative characterized by three distinct substituents:

- Position 2: An ethylthio (-S-C₂H₅) group, which may influence electronic properties and binding affinity.

- Position 5: A phenyl ring, contributing to steric bulk and aromatic interactions.

Structural validation typically employs NMR, HRMS, and elemental analysis .

Propiedades

IUPAC Name |

2-ethylsulfanyl-1-(4-methylphenyl)-5-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2S/c1-3-21-18-19-13-17(15-7-5-4-6-8-15)20(18)16-11-9-14(2)10-12-16/h4-13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMVCGCDISCMQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C2=CC=C(C=C2)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole can be achieved through various synthetic routes. One common method involves the reaction of 2-mercaptoimidazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Another approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-mercapto-1-phenylimidazole with p-tolyl isocyanate can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(ethylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding reduced products.

Substitution: The phenyl and p-tolyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Functionalized aromatic compounds.

Aplicaciones Científicas De Investigación

2-(ethylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(ethylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 2-(ethylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole with structurally related imidazole derivatives, focusing on substituent effects, biological activity, and synthetic approaches.

Table 1: Substituent and Activity Comparison

Key Observations:

Substituent Effects on Activity :

- The ethylthio group at position 2 in compound 228 contributes to potent α-glucosidase inhibition (IC₅₀ = 6.10 μM), suggesting that the target compound may exhibit similar enzyme-modulating properties .

- Replacement of ethylthio with allylthio (as in ) could alter reactivity due to the unsaturated allyl chain, though biological data are lacking.

Synthetic Yields and Methods :

- Imidazoles with p-tolyl groups (e.g., ) are synthesized in high yields (74–82%) via Pd/Ni-catalyzed carbonylation or cyclization, indicating robust protocols for analogous structures .

- Sodium metabisulfite-mediated cyclization in DMF (120°C, 18 h) is a common method for imidazole cores .

Structural Diversity :

- Benzoimidazole derivatives (e.g., ) show enhanced bioactivity compared to simple imidazoles, likely due to increased planarity and binding affinity.

- Substituents at position 1 (e.g., benzyl vs. p-tolyl) influence solubility and steric hindrance, impacting drug-likeness .

Table 2: Physical Properties and Characterization

Actividad Biológica

2-(ethylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole is a compound belonging to the imidazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE). By blocking AChE, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This accumulation can result in enhanced cholinergic signaling, which may have implications for neurological functions and disorders.

Biochemical Pathways

The compound primarily affects the cholinergic pathway, which is crucial for various physiological processes including muscle contraction and cognitive functions. The inhibition of AChE can lead to symptoms such as muscle weakness and respiratory failure in severe cases due to overstimulation of cholinergic receptors.

Pharmacological Profile

Research indicates that this compound exhibits significant antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

The compound has been investigated for its potential as an antimicrobial agent. Its imidazole ring allows it to interact with biological targets, disrupting microbial processes. Studies have shown that derivatives of imidazole can effectively inhibit the growth of various pathogens, including bacteria and fungi.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses notable antiproliferative effects against several cancer cell lines. For instance, derivatives similar to this compound have shown IC50 values ranging from nanomolar to micromolar concentrations, indicating potent anticancer activity .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(ethylthio)-5-phenyl... | A549 | 0.4 | |

| 2-(ethylthio)-5-phenyl... | HeLa | 1.6 | |

| 2-(ethylthio)-5-phenyl... | SGC-7901 | 18.53 |

Case Studies

Several studies have focused on the synthesis and evaluation of imidazole derivatives, including this compound. For example:

- Study on Anticancer Activity : A study evaluated various imidazole derivatives for their antiproliferative effects against a panel of human tumor cell lines. The results indicated that modifications in the phenyl ring significantly influenced biological activity, with some derivatives exhibiting IC50 values lower than those of established chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of imidazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results highlighted the efficacy of these compounds in inhibiting bacterial growth, suggesting their potential as therapeutic agents in infectious diseases.

Q & A

Q. Basic

- ¹H/¹³C NMR : Aromatic protons (δ 7.0–8.5 ppm) and ethylthio protons (δ 1.2–2.5 ppm) confirm substitution patterns .

- IR : Bands at ~690 cm⁻¹ (C–S stretch) and ~1600 cm⁻¹ (C=N) validate the imidazole core .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and fragmentation pathways (e.g., loss of ethylthio group) .

How is stability under varying conditions (pH, temperature) analyzed to inform storage protocols?

Advanced

Accelerated stability studies (40°C/75% RH for 6 months) assess degradation via HPLC . pH-dependent stability is tested in buffers (pH 1–13), with LC-MS identifying hydrolysis products (e.g., imidazole ring opening). For light sensitivity, UV-Vis monitoring under ICH Q1B guidelines detects photodegradation . Storage recommendations (e.g., inert atmosphere, −20°C) are based on Arrhenius plot extrapolation .

How do substituent variations (e.g., ethylthio vs. methylthio) impact electronic structure and intermolecular interactions?

Advanced

Comparative Hirshfeld surface analysis reveals that ethylthio groups increase van der Waals interactions (8–10% contribution) compared to methylthio analogs . DFT shows the ethylthio group’s electron-donating effect lowers the HOMO-LUMO gap by ~0.3 eV, enhancing reactivity in electrophilic substitutions . Crystal packing differences (e.g., C–H⋯π vs. π–π interactions) are quantified using Mercury software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.